Cas no 2566-23-6 (N-Benzoyl-L-tyrosine)
N-Benzoyl-L-tyrosine Chemical and Physical Properties
Names and Identifiers
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- (S)-2-Benzamido-3-(4-hydroxyphenyl)propanoic acid
- N-Benzoyl-L-tyrosine
- (2S)-2-benzamido-3-(4-hydroxyphenyl)propanoic acid
- L-Tyrosine, N-benzoyl-
- benzoyltyrosine
- L-Tyrosine,N-benzoyl
- N-Benzoyl-DL-tyrosine
- N-Benzoyl-L-tyrosin
- N-Benzoyltyrosine
- Bz-Tyr-OH
- Bz-L-Tyr-OH
- PubChem12077
- AX8143411
- V1427
- A817957
- 566B236
- DB-209930
- (2S)-3-(4-hydroxyphenyl)-2-(phenylformamido)propanoic acid
- T70667
- DTXSID60180357
- CHEMBL22581
- AS-68096
- SCHEMBL3404637
- B1911
- CHEBI:90091
- CAA56623
- AKOS010366352
- MFCD01321140
- DTXCID70102848
- KUUUDPTUEOKITK-AWEZNQCLSA-N
- Q27162305
- benzoyl-l-tyrosine
- CS-0063510
- HY-114600
- (S)-2-Benzamido-3-(4-hydroxyphenyl)propanoicacid
- 2566-23-6
-
- MDL: MFCD01321140
- Inchi: 1S/C16H15NO4/c18-13-8-6-11(7-9-13)10-14(16(20)21)17-15(19)12-4-2-1-3-5-12/h1-9,14,18H,10H2,(H,17,19)(H,20,21)/t14-/m0/s1
- InChI Key: KUUUDPTUEOKITK-AWEZNQCLSA-N
- SMILES: O([H])C([C@]([H])(C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])O[H])N([H])C(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)=O
Computed Properties
- Exact Mass: 285.10000
- Monoisotopic Mass: 285.100108
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 357
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 1
- Topological Polar Surface Area: 86.6
Experimental Properties
- Color/Form: Not available
- Density: 1.1738 (rough estimate)
- Melting Point: 163.0 to 167.0 deg-C
- Boiling Point: 427.73°C (rough estimate)
- Flash Point: 315.6°C
- Refractive Index: -77.5 ° (C=1, DMF)
- PSA: 86.63000
- LogP: 2.20880
- Solubility: Not available
N-Benzoyl-L-tyrosine Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Benzoyl-L-tyrosine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159364-1g |
N-Benzoyl-L-tyrosine |
2566-23-6 | >98.0%(HPLC)(T) | 1g |
¥237.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159364-25G |
N-Benzoyl-L-tyrosine |
2566-23-6 | >98.0%(HPLC)(T) | 25g |
¥2193.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159364-5G |
N-Benzoyl-L-tyrosine |
2566-23-6 | >98.0%(HPLC)(T) | 5g |
¥696.90 | 2023-09-01 | |
| Chemenu | CM192485-25g |
(S)-2-Benzamido-3-(4-hydroxyphenyl)propanoic acid |
2566-23-6 | 97% | 25g |
$295 | 2021-06-09 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1911-25G |
N-Benzoyl-L-tyrosine |
2566-23-6 | >98.0%(T)(HPLC) | 25g |
¥2200.00 | 2024-04-16 | |
| TRC | B209858-50mg |
N-Benzoyl-L-tyrosine |
2566-23-6 | 50mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B209858-100mg |
N-Benzoyl-L-tyrosine |
2566-23-6 | 100mg |
$ 65.00 | 2022-06-01 | ||
| TRC | B209858-500mg |
N-Benzoyl-L-tyrosine |
2566-23-6 | 500mg |
$ 115.00 | 2022-06-01 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | KS910-5g |
N-Benzoyl-L-tyrosine |
2566-23-6 | 98.0%(LC&T) | 5g |
¥1097.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | KS910-1g |
N-Benzoyl-L-tyrosine |
2566-23-6 | 98.0%(LC&T) | 1g |
¥370.0 | 2022-05-30 |
N-Benzoyl-L-tyrosine Suppliers
N-Benzoyl-L-tyrosine Related Literature
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1. Triazines and related products. Part VIII. Potential irreversible chymotrypsin inhibitors: 3-alkyl-1,2,3-benzotriazin-4(3H)-ones and o-azidobenzamidesA. C. Mair,M. F. G. Stevens J. Chem. Soc. C 1971 2317
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2. Thiol–ene photoimmobilization of chymotrypsin on polysiloxane gels for enzymatic peptide synthesisMeng Wang,Jun Xing,Yu-Tang Sun,Ling-Xiang Guo,Bao-Ping Lin,Hong Yang RSC Adv. 2018 8 11843
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Maria Alejandra Luna,Juana J. Silber,Leonides Sereno,N. Mariano Correa,Fernando Moyano RSC Adv. 2016 6 62594
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Maria Alejandra Luna,Juana J. Silber,Leonides Sereno,N. Mariano Correa,Fernando Moyano RSC Adv. 2016 6 62594
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Yuta Koda,Takaya Terashima,Heather D. Maynard,Mitsuo Sawamoto Polym. Chem. 2016 7 6694
Additional information on N-Benzoyl-L-tyrosine
Professional Introduction to N-Benzoyl-L-tyrosine (CAS No. 2566-23-6)
N-Benzoyl-L-tyrosine, a compound with the chemical identifier CAS No. 2566-23-6, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound, derived from the amino acid L-tyrosine, has garnered considerable attention due to its versatile applications in medicinal chemistry and biotechnology. The introduction of a benzoyl group at the amino position of tyrosine not only modifies its physical and chemical properties but also opens up a myriad of possibilities for its use in drug development and biochemical research.
The structure of N-Benzoyl-L-tyrosine consists of a phenyl ring attached to a carbonyl group, an amine group, and a side chain containing both an aromatic ring and an hydroxyl group. This unique arrangement imparts distinct reactivity and functionality, making it a valuable intermediate in the synthesis of various bioactive molecules. The benzoyl substitution enhances the compound's solubility in organic solvents while maintaining its stability under various conditions, which is crucial for its application in synthetic protocols.
In recent years, N-Benzoyl-L-tyrosine has been extensively studied for its potential role in the development of novel therapeutic agents. One of the most compelling areas of research involves its use as a precursor in the synthesis of protease inhibitors. Proteases are enzymes that play a critical role in numerous physiological processes, including signal transduction, DNA replication, and inflammation. By inhibiting specific proteases, N-Benzoyl-L-tyrosine-based compounds have shown promise in treating conditions such as cancer, infectious diseases, and autoimmune disorders.
Recent advancements in computational chemistry have further highlighted the significance of N-Benzoyl-L-tyrosine in drug design. Molecular modeling studies have demonstrated that the benzoyl group can effectively interact with target proteins through hydrophobic and hydrogen bonding interactions. This has led to the development of highly specific inhibitors with improved pharmacokinetic profiles. For instance, researchers have successfully utilized N-Benzoyl-L-tyrosine derivatives to develop inhibitors targeting matrix metalloproteinases (MMPs), which are overexpressed in various cancer types.
Another area where N-Benzoyl-L-tyrosine has made significant contributions is in the field of peptide mimetics. Peptides are short chains of amino acids that play crucial roles in biological processes. However, their susceptibility to enzymatic degradation limits their therapeutic applications. N-Benzoyl-L-tyrosine-based peptidomimetics offer a solution by providing stable analogs that mimic peptide functions without being susceptible to degradation. These mimetics have been explored for their potential in treating neurological disorders, such as Alzheimer's disease, where peptide-based therapies have shown considerable promise.
The compound's utility extends beyond pharmaceutical applications; it also finds use in biochemical research as a tool for studying enzyme mechanisms and protein interactions. The benzoyl group serves as an anchor point for various chemical modifications, allowing researchers to probe specific aspects of protein function. For example, fluorescence labeling strategies employing N-Benzoyl-L-tyrosine derivatives have been used to visualize protein-protein interactions in live cells, providing insights into complex biological pathways.
In conclusion, N-Benzoyl-L-tyrosine (CAS No. 2566-23-6) is a multifaceted compound with broad applications in pharmaceutical chemistry and biochemistry. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules, particularly protease inhibitors and peptide mimetics. The ongoing research into its applications continues to uncover new possibilities for its use in treating various diseases and advancing our understanding of biological processes at the molecular level.
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